![molecular formula C7H10N2O2S2 B2530132 N-cyclopropyl-2-methylthiazole-5-sulfonamide CAS No. 1699354-73-8](/img/structure/B2530132.png)
N-cyclopropyl-2-methylthiazole-5-sulfonamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for N-cyclopropyl-2-methylthiazole-5-sulfonamide were not found, sulfonamides in general can be synthesized in aqueous medium from chlorosulfonylbenzoic acid . Carboxamides can be synthesized using carbodiimide coupling decorated with different biologically relevant substituents such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines .Molecular Structure Analysis
Sulfonamides, including N-cyclopropyl-2-methylthiazole-5-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Scientific Research Applications
Synthesis of Organosulfur Compounds
Sulfonimidates, a class of organosulfur compounds, have been synthesized from sulfur reagents, and these sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .
Polymer Synthesis
The decomposition of sulfonimidates at raised temperatures has been used in the synthesis of poly(oxothiazene) polymers .
Drug Synthesis
Antimicrobial Activity
Thiazoles, which include “N-cyclopropyl-2-methylthiazole-5-sulfonamide”, have been found to have antimicrobial properties . They have been used in the synthesis of various drugs with antimicrobial activity .
Anticancer Activity
Thiazoles have also been used in the synthesis of anticancer drugs . They have been found to have potent antitumor activity .
Antioxidant Activity
Thiazoles have been found to have antioxidant activity . They have been used in the synthesis of various drugs with antioxidant properties .
Antimicrobial Activity
Thiazoles have been found to have antimicrobial activity . They have been used in the synthesis of various drugs with antimicrobial properties .
Mechanism of Action
Sulfonamides, including N-cyclopropyl-2-methylthiazole-5-sulfonamide, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
properties
IUPAC Name |
N-cyclopropyl-2-methyl-1,3-thiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-5-8-4-7(12-5)13(10,11)9-6-2-3-6/h4,6,9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSQUAUFHYSUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-methylthiazole-5-sulfonamide |
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